2-Octanol, 1-bromo-
CAS No.: 26818-06-4
Cat. No.: VC7864629
Molecular Formula: C8H17BrO
Molecular Weight: 209.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26818-06-4 |
|---|---|
| Molecular Formula | C8H17BrO |
| Molecular Weight | 209.12 g/mol |
| IUPAC Name | 1-bromooctan-2-ol |
| Standard InChI | InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
| Standard InChI Key | UOOOQHMFMRVNJN-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CBr)O |
| Canonical SMILES | CCCCCCC(CBr)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Octanol, 1-bromo- (IUPAC: 1-bromooctan-2-ol) features an eight-carbon chain with a bromine atom at position 1 and a hydroxyl group at position 2. The molecular weight is 209.12 g/mol, and its structure is defined by the canonical SMILES string CCCCCCC(CBr)O . The presence of both electronegative bromine and a polar hydroxyl group renders it reactive in nucleophilic substitutions and oxidation-reduction reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇BrO | PubChem |
| Molecular Weight | 209.12 g/mol | Vulcanchem |
| Boiling Point | Not reported | - |
| Density | 1.26 g/cm³ (estimated) | Merck |
| Solubility in Water | Low (0.51 g/L) | BenchChem |
Stereochemical Considerations
As a secondary alcohol, 2-Octanol, 1-bromo- is chiral, with the hydroxyl group creating a stereocenter at carbon 2. Enzymatic synthesis methods, such as those using Candida antarctica lipases, preferentially yield the (S)-enantiomer, which is critical for applications in asymmetric synthesis .
Synthesis and Production Methods
Enzymatic Hydrolysis
The most efficient route involves enzymatic hydrolysis of halohydrin palmitates. For example, (S)-1-bromo-2-octanol is produced by treating 1-bromo-2-octyl palmitate with Candida antarctica lipase (Novozym 435) in ionic liquids like [BMIM][PF₆] . This method achieves enantiomeric excess (ee) >90% under mild conditions (40°C, 3–24 hours) .
Chemical Synthesis
Alternative approaches include:
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Epoxide Ring-Opening: Reaction of 1,2-epoxyoctane with lithium bromide in tetrahydrofuran (THF) yields 1-bromo-2-octanol with 67% efficiency .
-
Halogenation of 1,2-Octanediol: Direct bromination using HBr or PBr₃, though this method risks over-halogenation and requires stringent stoichiometric control .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Enantioselectivity | Conditions |
|---|---|---|---|
| Enzymatic Hydrolysis | 70–85 | High (ee >90%) | 40°C, Ionic Liquid |
| Epoxide Ring-Opening | 67 | Racemic | THF, 0°C to RT |
| Direct Halogenation | 50–60 | None | HBr, Reflux |
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom undergoes SN2 displacement with nucleophiles like hydroxide, amines, or thiols. For instance, reaction with NaOH produces 2-octanol, while treatment with sodium thiosulfate yields sulfonate derivatives .
Oxidation and Reduction
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Oxidation: Using KMnO₄ or CrO₃ oxidizes the hydroxyl group to 2-octanone.
-
Reduction: LiAlH₄ reduces the C-Br bond to form 1-octene, though competing elimination reactions may occur.
Esterification
Acetylation with acetic anhydride produces 1-bromo-2-octyl acetate (CAS 661464-97-7), a stable derivative used in fragrances and plasticizers .
Industrial and Research Applications
Flotation Agents
In mineral processing, 2-Octanol, 1-bromo- acts as a frother, enhancing the separation of sulfide ores by stabilizing air bubbles .
Polymer Chemistry
As a chain-transfer agent, it regulates molecular weight in radical polymerizations of acrylates and styrenes .
Chiral Building Blocks
The (S)-enantiomer serves as a precursor to pharmaceuticals, including β-blockers and antifungal agents .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Alcohols
| Compound | Boiling Point (°C) | Reactivity | Applications |
|---|---|---|---|
| 1-Octanol | 195 | Low | Solvents, Fragrances |
| 2-Octanol | 178 | Moderate | Flotation, Defoamers |
| 1-Bromo-2-octanol | Not reported | High | Pharmaceuticals |
| 1-Chloro-2-octanol | 92 | High | Polymer Chemistry |
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